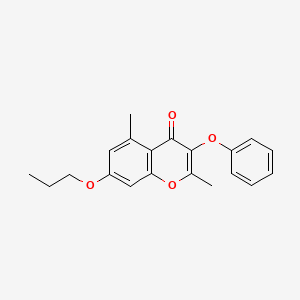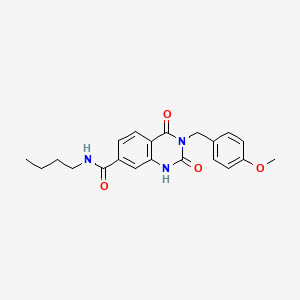
(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid, also known as MP-10, is a synthetic compound that belongs to the class of piperidine carboxylic acids. MP-10 has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid involves the inhibition of various enzymes and signaling pathways. (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and cell proliferation. (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid also activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression and plays a role in lipid metabolism.
Biochemical and Physiological Effects
(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid has been shown to have various biochemical and physiological effects. It can reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It can also inhibit the growth of cancer cells and induce apoptosis. Additionally, (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid can protect neurons from damage and improve cognitive function.
Advantages and Limitations for Lab Experiments
(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. It also has a well-defined structure, which makes it easy to study its mechanism of action and biochemical effects. However, (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid also has some limitations. It is a relatively new compound, and its long-term effects are not well-understood. Additionally, (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid may have off-target effects, which could complicate its use in lab experiments.
Future Directions
There are several future directions for the study of (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, particularly its interactions with enzymes and signaling pathways. Additionally, future studies could investigate the long-term effects of (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid and its potential side effects.
Synthesis Methods
The synthesis of (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid involves the reaction of 2-methyl-3-pyrazolylboronic acid with (S)-3-aminopiperidine-4-carboxylic acid tert-butyl ester in the presence of a palladium catalyst. The reaction yields (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid in high purity and yield.
Scientific Research Applications
(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, (3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid has been shown to have neuroprotective effects and can protect neurons from damage.
properties
IUPAC Name |
(3S,4S)-1-methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-14-10(3-5-13-14)9-7-15(12(18)19-2)6-4-8(9)11(16)17/h3,5,8-9H,4,6-7H2,1-2H3,(H,16,17)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUXOFOHYSMMCA-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CN(CCC2C(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@@H]2CN(CC[C@@H]2C(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-Methoxycarbonyl-3-(2-methylpyrazol-3-yl)piperidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![5-amino-1-(2-anilino-2-oxoethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2976392.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-methoxyphenyl)methyl]amino}acetamide](/img/structure/B2976396.png)
![8-fluoro-2-(2-(1-methyl-1H-indol-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2976397.png)

![5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2976400.png)
![1'-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2976404.png)

![4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2976407.png)
![N-butyl-N-methyl-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2976408.png)

![1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2976410.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide](/img/structure/B2976411.png)
